N-(4-cyanophenyl)-3-(1H-tetrazol-1-yl)propanamide
Overview
Description
N-(4-cyanophenyl)-3-(1H-tetrazol-1-yl)propanamide, also known as CP-471, is a chemical compound that belongs to the class of tetrazole-containing compounds. It has been extensively studied for its potential use in scientific research applications due to its unique properties.
Mechanism of Action
N-(4-cyanophenyl)-3-(1H-tetrazol-1-yl)propanamide acts as an antagonist of the CB1 cannabinoid receptor, which is one of the two main receptors of the endocannabinoid system. By blocking the CB1 receptor, this compound can modulate the activity of the endocannabinoid system and affect various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce anxiety-like behavior in animal models, as well as to have analgesic effects. Additionally, this compound has been shown to modulate the release of various neurotransmitters, including dopamine and glutamate.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-cyanophenyl)-3-(1H-tetrazol-1-yl)propanamide in lab experiments is its specificity for the CB1 receptor, which allows for more precise modulation of the endocannabinoid system. However, a limitation of using this compound is its relatively low potency compared to other CB1 receptor antagonists.
Future Directions
There are several potential future directions for research involving N-(4-cyanophenyl)-3-(1H-tetrazol-1-yl)propanamide. One area of interest is its potential use in the treatment of anxiety disorders. Additionally, further studies could explore the effects of this compound on other physiological processes regulated by the endocannabinoid system, such as appetite and mood. Finally, this compound could be used as a tool to better understand the role of the endocannabinoid system in various disease states, such as chronic pain and addiction.
Scientific Research Applications
N-(4-cyanophenyl)-3-(1H-tetrazol-1-yl)propanamide has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to have an effect on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, appetite, and mood.
properties
IUPAC Name |
N-(4-cyanophenyl)-3-(tetrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c12-7-9-1-3-10(4-2-9)14-11(18)5-6-17-8-13-15-16-17/h1-4,8H,5-6H2,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXORKKJCQQDCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCN2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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